Cadralazina

Descripción general

Descripción

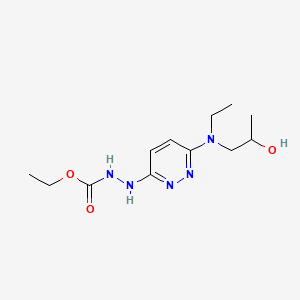

Cadralazina es un agente antihipertensivo que pertenece a la clase química de las hidrazinoftalazinas. Se utiliza principalmente para controlar la presión arterial alta actuando como un vasodilatador arteriolar periférico . La fórmula química de la this compound es C12H21N5O3, y su peso molecular es 283.332 g/mol .

Aplicaciones Científicas De Investigación

La cadralazina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios que involucran derivados de la hidrazinoftalazina.

Biología: La this compound se estudia por sus efectos en las células del músculo liso vascular y su posible papel en la modulación de la presión arterial.

Medicina: Se utiliza principalmente como agente antihipertensivo en entornos clínicos.

Mecanismo De Acción

La cadralazina ejerce sus efectos antihipertensivos causando vasodilatación de las arteriolas periféricas. Esta acción reduce la resistencia en los vasos sanguíneos, lo que lleva a una disminución de la presión arterial. Los objetivos moleculares de la this compound incluyen las células del músculo liso vascular, donde inhibe la entrada de calcio, lo que lleva a la relajación de las células musculares y la consiguiente vasodilatación .

Análisis Bioquímico

Biochemical Properties

Cadralazine interacts with various biomolecules to exert its effects. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated

Cellular Effects

Cadralazine has been shown to have a profound vasodilatory effect on renal blood vessels, which enables renal blood flow and renal function to be maintained despite a marked fall in systemic blood pressure .

Molecular Mechanism

It is known to be a peripheral arteriolar vasodilator

Temporal Effects in Laboratory Settings

Cadralazine has been observed to induce a moderate, prolonged fall in blood pressure associated with vasodilation and slight increases in cardiac output and heart rate . This antihypertensive effect becomes evident over a 2- to 6-week period of therapy and persists during longer-term administration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not fully available .

Transport and Distribution

Information on how Cadralazine is transported and distributed within cells and tissues is not fully available .

Métodos De Preparación

La síntesis de la cadralazina implica varios pasos. Una ruta sintética común incluye la reacción de carbazato de etilo con 3,6-dicloropiridazina para formar el compuesto intermedio, que luego se hace reaccionar con 2-hidroxipropilamina para producir this compound . Las condiciones de reacción típicamente implican calentamiento y el uso de solventes como etanol o metanol. Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala .

Análisis De Reacciones Químicas

La cadralazina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar los óxidos correspondientes.

Reducción: Se puede reducir para formar derivados de la hidracina.

Sustitución: La this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de piridazina.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

La cadralazina es similar a otros agentes antihipertensivos como la hidralazina y la dihidralazina. tiene un grupo hidrazino protegido, que le proporciona un perfil farmacocinético único. A diferencia de la hidralazina, la this compound no parece inducir un síndrome de lupus eritematoso sistémico similar . Otros compuestos similares incluyen la prazosina y la clortalidona, que también actúan como agentes antihipertensivos pero a través de diferentes mecanismos .

Propiedades

IUPAC Name |

ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O3/c1-4-17(8-9(3)18)11-7-6-10(13-15-11)14-16-12(19)20-5-2/h6-7,9,18H,4-5,8H2,1-3H3,(H,13,14)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTVVOATEHFXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(C)O)C1=NN=C(C=C1)NNC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048725 | |

| Record name | Cadralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64241-34-5 | |

| Record name | Cadralazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64241-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadralazine [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064241345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cadralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T96I3U713 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cadralazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041845 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cadralazine?

A1: Cadralazine acts as a peripheral arteriolar vasodilator. While its precise mechanism remains unclear, research suggests it inhibits calcium release from intracellular storage within smooth muscle cells, leading to relaxation and vasodilation. [, ]

Q2: Does Cadralazine act directly or through a metabolite?

A2: Cadralazine is a prodrug, meaning it requires metabolic conversion to exert its vasodilatory effect. The primary active metabolite responsible for this action is (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-hydrazinopyridazine (ISF-2405). [, , , ]

Q3: What are the downstream effects of Cadralazine-induced vasodilation?

A3: Cadralazine's vasodilatory action leads to decreased total peripheral vascular resistance and mean blood pressure. This effect is accompanied by a reflex tachycardia (increased heart rate). Additionally, Cadralazine increases blood flow to various organs, including the heart, kidneys, and limbs. [, , ]

Q4: What is the molecular formula and weight of Cadralazine?

A4: The molecular formula of Cadralazine is C14H23N5O3. Its molecular weight is 309.37 g/mol. [, ]

Q5: Is there spectroscopic data available for Cadralazine?

A5: While the provided research doesn't detail specific spectroscopic data, researchers utilized techniques like HPLC and radioimmunoassay to quantify Cadralazine and its metabolite ISF-2405 in biological samples. [, ]

Q6: How is Cadralazine absorbed and distributed in the body?

A6: Cadralazine is well-absorbed following oral administration. It exhibits a relatively slow onset of action, reaching peak plasma concentrations after 1-4 hours. Notably, its active metabolite ISF-2405 demonstrates a prolonged presence in blood vessels compared to plasma, contributing to its sustained antihypertensive effect. [, , , , ]

Q7: What is the metabolic fate of Cadralazine?

A7: Cadralazine undergoes extensive metabolism, primarily in the liver. The key metabolic pathway involves the hydrolysis of its ethoxycarbonyl group to form ISF-2405. This metabolite can then undergo further acetylation and cyclization. [, ]

Q8: How is Cadralazine eliminated from the body?

A8: Cadralazine and its metabolites are primarily eliminated through urine, with a small portion excreted in feces. The terminal half-life of Cadralazine is approximately 3.6 hours in hypertensive patients, slightly longer than in healthy individuals (2.5 hours). []

Q9: Does the acetylator status of an individual impact Cadralazine's pharmacokinetics?

A9: Research suggests minimal influence of acetylator status on Cadralazine's overall pharmacokinetics. While some studies reported slightly higher plasma renin activity in slow acetylators, these differences weren't statistically significant. Further investigation with larger sample sizes might be needed for definitive conclusions. [, ]

Q10: What in vitro models have been used to study Cadralazine's effects?

A10: Researchers utilized isolated rabbit aortic and renal artery strips to investigate Cadralazine's impact on vascular contraction induced by various agents. These studies revealed that Cadralazine's metabolite, ISF-2405, effectively inhibited contractions elicited by norepinephrine, serotonin, angiotensin II, and potassium chloride. [, ]

Q11: What animal models have been used to evaluate Cadralazine's efficacy?

A11: Cadralazine's antihypertensive activity has been extensively studied in animal models of hypertension, including spontaneously hypertensive rats (SHR), renal hypertensive dogs, and deoxycorticosterone acetate-salt hypertensive rats. These studies consistently demonstrated Cadralazine's ability to reduce blood pressure effectively. [, , , ]

Q12: Has Cadralazine been evaluated in clinical trials?

A12: Yes, Cadralazine has undergone clinical trials for hypertension treatment. These trials demonstrated its effectiveness in reducing blood pressure, both as monotherapy and in combination with other antihypertensive agents like beta-blockers and diuretics. [, , , , , ]

Q13: Are there specific drug delivery strategies being explored for Cadralazine?

A13: While the provided research doesn't delve into specific drug delivery approaches for Cadralazine, its prodrug nature, where it's metabolized to the active ISF-2405, could be considered a form of targeted delivery. This is because ISF-2405 exhibits a greater affinity for blood vessels compared to plasma, leading to a more localized vasodilatory effect. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)